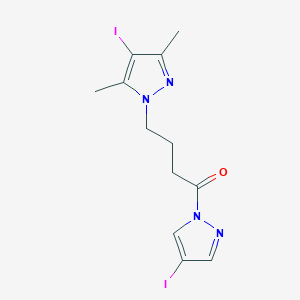
4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-iodo-1H-pyrazol-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE is a synthetic organic compound characterized by the presence of two pyrazole rings, each substituted with iodine atoms
Vorbereitungsmethoden
The synthesis of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of 4-iodo-1H-pyrazole and 4-iodo-3,5-dimethyl-1H-pyrazole through cyclization reactions of appropriate precursors.
Coupling Reaction: The pyrazole rings are then coupled with a butanone derivative under specific reaction conditions, such as the presence of a base and a coupling agent.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
Analyse Chemischer Reaktionen
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms on the pyrazole rings can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The carbonyl group in the butanone moiety can participate in condensation reactions with nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms and the pyrazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE can be compared with other similar compounds, such as:
1-(4-BROMO-1H-PYRAZOL-1-YL)-4-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with bromine atoms instead of iodine.
1-(4-CHLORO-1H-PYRAZOL-1-YL)-4-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with chlorine atoms instead of iodine.
1-(4-FLUORO-1H-PYRAZOL-1-YL)-4-(4-FLUORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE: Similar structure but with fluorine atoms instead of iodine.
The uniqueness of 1-(4-IODO-1H-PYRAZOL-1-YL)-4-(4-IODO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTAN-1-ONE lies in the presence of iodine atoms, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
Eigenschaften
Molekularformel |
C12H14I2N4O |
|---|---|
Molekulargewicht |
484.07 g/mol |
IUPAC-Name |
4-(4-iodo-3,5-dimethylpyrazol-1-yl)-1-(4-iodopyrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C12H14I2N4O/c1-8-12(14)9(2)17(16-8)5-3-4-11(19)18-7-10(13)6-15-18/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
OHPXDTXJSLSLDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CCCC(=O)N2C=C(C=N2)I)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


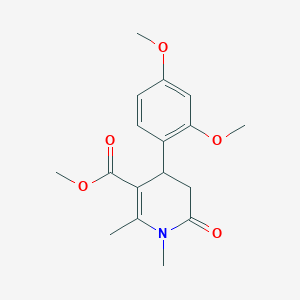
![6-(4-methylpiperazin-1-yl)-9-nitro-5H-thiochromeno[2,3-b]pyridin-5-one](/img/structure/B11484062.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11484072.png)
![2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone](/img/structure/B11484080.png)
![5-(4-methoxyphenyl)-2-propyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1,5-b]beta-carbolin-1-one](/img/structure/B11484087.png)
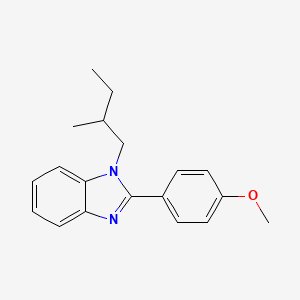

![N-[2-(4-{[2-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]sulfamoyl}phenyl)ethyl]acetamide](/img/structure/B11484106.png)
![1-(1,3-Benzodioxol-5-yl)-3-{[4-(piperidin-1-ylcarbonyl)phenyl]amino}propan-1-one](/img/structure/B11484109.png)
![methyl [5-chloro-4-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B11484111.png)
![3,3,3-trifluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(3-nitrophenyl)amino]propan-2-yl}-2-(trifluoromethyl)propanamide](/img/structure/B11484116.png)
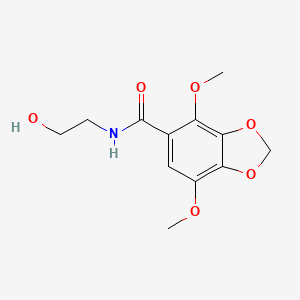
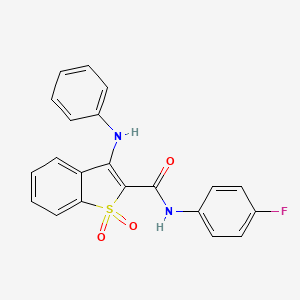
![6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B11484146.png)
